

Navigating the Solubility of (5-Bromopyridin-2-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (5-Bromopyridin-2-yl)methanol

Cat. No.: B1276293

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For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in its application. This in-depth technical guide provides a comprehensive overview of the solubility of **(5-Bromopyridin-2-yl)methanol** in common laboratory solvents, outlines a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for solvent selection.

(5-Bromopyridin-2-yl)methanol, a heterocyclic organic compound, serves as a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules. Its solubility profile dictates its utility in various experimental and manufacturing processes, from reaction conditions to formulation and purification.

Qualitative Solubility Profile

While specific quantitative solubility data for **(5-Bromopyridin-2-yl)methanol** is not readily available in public literature, qualitative assessments indicate its general behavior in various solvents. The presence of both a polar hydroxymethyl group and a less polar bromopyridine ring suggests a degree of solubility in a range of solvents.

Based on available information, the following table summarizes the qualitative solubility of **(5-Bromopyridin-2-yl)methanol**:

Solvent	Qualitative Solubility	Reference
Dimethyl Sulfoxide (DMSO)	Readily Soluble	[1]
Methanol	Readily Soluble	[1]
Water	Soluble (as hydrochloride salt)	[2]
Other Polar Organic Solvents	Likely Soluble	Inferred from structure

It is important to note that the hydrochloride salt of **(5-Bromopyridin-2-yl)methanol** is soluble in polar solvents like water and methanol.[2] This suggests that the free base form will also exhibit solubility in polar organic solvents. The "like dissolves like" principle indicates that the polar hydroxyl group will contribute to its solubility in protic and polar aprotic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following details a common and reliable method for determining the solubility of a solid compound like **(5-Bromopyridin-2-yl)methanol** in a given solvent at a specific temperature.

Objective: To quantitatively determine the equilibrium solubility of **(5-Bromopyridin-2-yl)methanol** in various laboratory solvents.

Materials:

- **(5-Bromopyridin-2-yl)methanol** (high purity)
- Selected solvents (analytical grade): water, ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane (DCM), chloroform, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, tetrahydrofuran (THF), toluene, and hexanes.
- Thermostatically controlled shaker or incubator
- Analytical balance
- Vials with screw caps

- Syringe filters (e.g., 0.45 μm PTFE or nylon)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

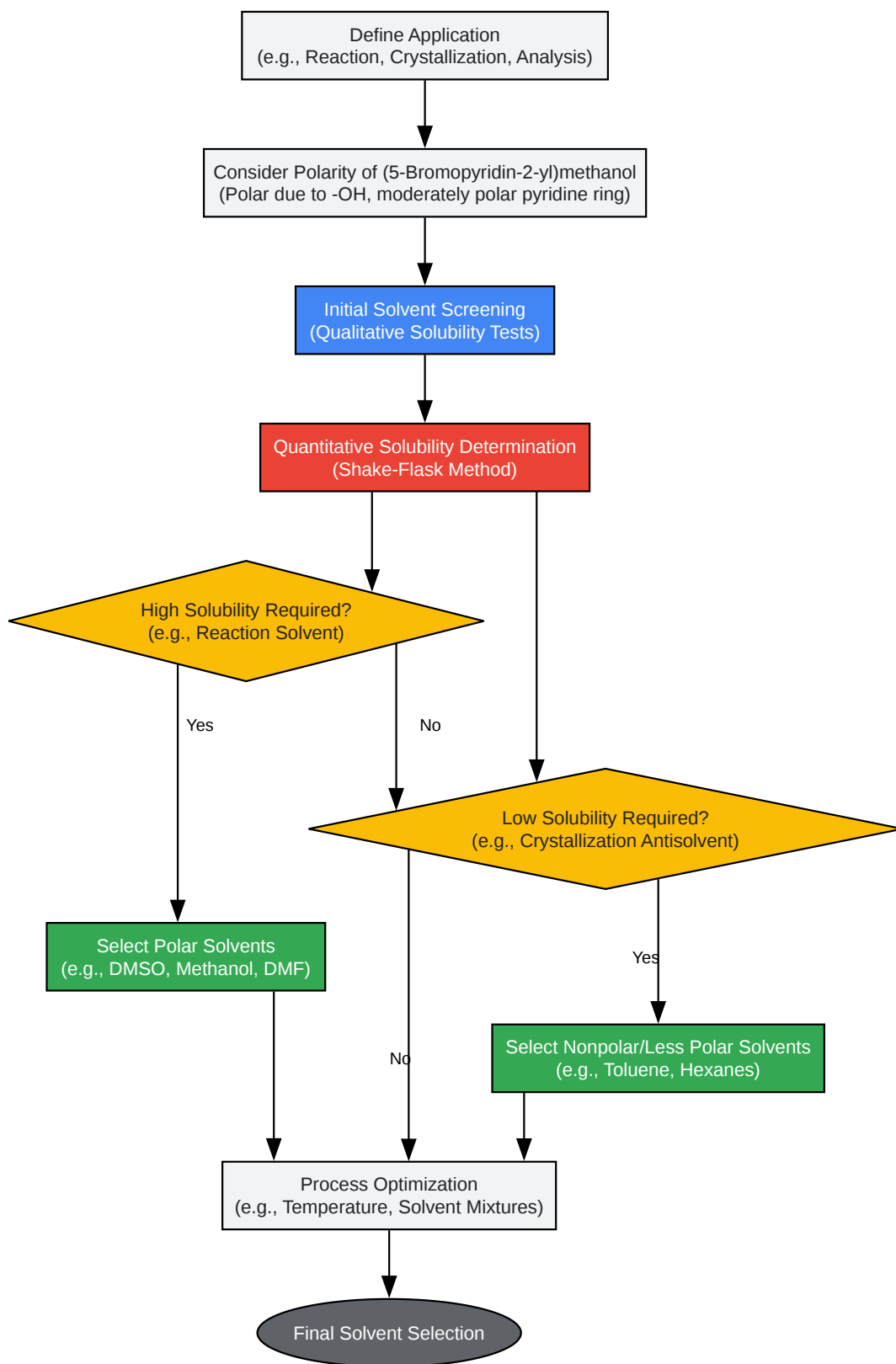
Methodology: The Shake-Flask Method

- Preparation of Saturated Solutions:
 - Add an excess amount of **(5-Bromopyridin-2-yl)methanol** to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 $^{\circ}\text{C}$).
 - Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.
- Sample Collection and Filtration:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
- Quantification:
 - Gravimetric Method:

- Accurately weigh the volumetric flask containing the filtered saturated solution.
- Carefully evaporate the solvent under reduced pressure or in a fume hood.
- Once the solvent is completely removed, re-weigh the flask to determine the mass of the dissolved solid.
- Calculate the solubility in g/100 mL or other desired units.
- Chromatographic/Spectroscopic Method (e.g., HPLC or UV-Vis):
 - Prepare a series of standard solutions of known concentrations of **(5-Bromopyridin-2-yl)methanol** in the solvent of interest.
 - Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration.
 - Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
 - Analyze the diluted sample and determine its concentration using the calibration curve.
 - Calculate the original concentration of the saturated solution, accounting for the dilution factor.
- Data Reporting:
 - Report the solubility as an average of at least three independent measurements for each solvent, along with the standard deviation.
 - Clearly state the temperature at which the solubility was determined.

Solvent Selection Workflow

The choice of solvent is a critical parameter in many experimental and industrial processes. The following diagram illustrates a logical workflow for selecting an appropriate solvent for **(5-Bromopyridin-2-yl)methanol** based on the desired application.



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Caption: A logical workflow for selecting an appropriate solvent for **(5-Bromopyridin-2-yl)methanol**.

This guide provides a foundational understanding of the solubility of **(5-Bromopyridin-2-yl)methanol**. For specific applications, it is imperative to perform quantitative solubility experiments to obtain precise data that can inform process development and ensure reliable and reproducible results.

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